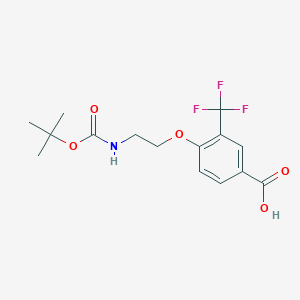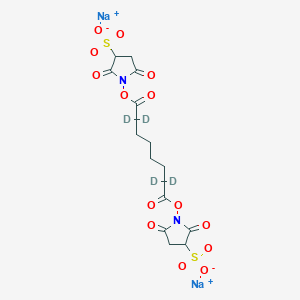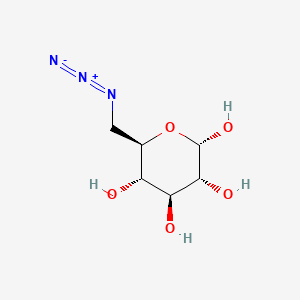
4-(Benzyloxy)-5-bromo-2-(2,2-difluoroethoxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzyloxy)-5-bromo-2-(2,2-difluoroethoxy)benzoic acid is a complex organic compound with potential applications in various fields of research and industry. This compound is characterized by the presence of benzyloxy, bromo, and difluoroethoxy functional groups attached to a benzoic acid core. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest for scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-5-bromo-2-(2,2-difluoroethoxy)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Benzyloxy Substitution: The attachment of a benzyloxy group to the aromatic ring.
Difluoroethoxy Substitution:
Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade equipment, continuous flow reactors, and automated control systems to monitor and adjust reaction parameters in real-time .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzyloxy)-5-bromo-2-(2,2-difluoroethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the benzyloxy group to a benzoic acid derivative.
Reduction: Reduction of the bromo group to a hydrogen atom.
Substitution: Replacement of the bromo group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group may yield benzoic acid derivatives, while substitution of the bromo group may result in various substituted benzoic acids .
Applications De Recherche Scientifique
4-(Benzyloxy)-5-bromo-2-(2,2-difluoroethoxy)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Benzyloxy)-5-bromo-2-(2,2-difluoroethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The benzyloxy and difluoroethoxy groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The bromo group may also play a role in the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-(2,2-difluoroethoxy)benzoic acid: Lacks the benzyloxy group, resulting in different chemical properties and reactivity.
4-(Benzyloxy)-2-(2,2-difluoroethoxy)benzoic acid: Lacks the bromo group, affecting its potential biological activities.
2,2-Difluorobenzo[1,3]dioxole-4-boronic acid: Contains a boronic acid group instead of a benzoic acid core, leading to different applications and reactivity.
Uniqueness
The unique combination of benzyloxy, bromo, and difluoroethoxy groups in 4-(Benzyloxy)-5-bromo-2-(2,2-difluoroethoxy)benzoic acid imparts distinct chemical properties that differentiate it from similar compounds. These properties make it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C16H13BrF2O4 |
|---|---|
Poids moléculaire |
387.17 g/mol |
Nom IUPAC |
5-bromo-2-(2,2-difluoroethoxy)-4-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C16H13BrF2O4/c17-12-6-11(16(20)21)13(23-9-15(18)19)7-14(12)22-8-10-4-2-1-3-5-10/h1-7,15H,8-9H2,(H,20,21) |
Clé InChI |
OCCGMYPKKYFLQK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2)OCC(F)F)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13723319.png)
![3-[5-(2-Chlorophenyl)thien-2-yl]acrylic acid](/img/structure/B13723325.png)

![(2E)-4-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B13723333.png)
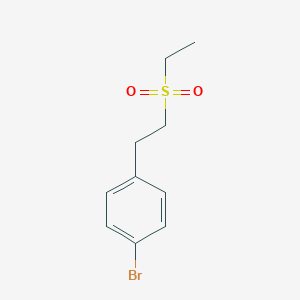

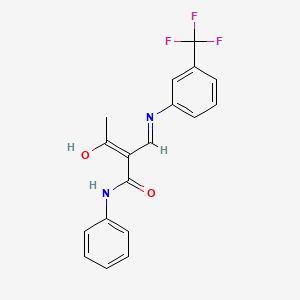
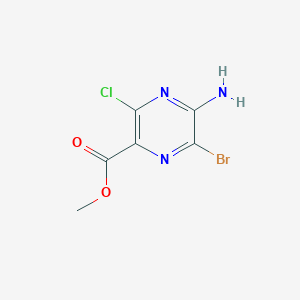
![Ethyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13723353.png)
